molecular formula C5H8ClFN2 B1448940 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride CAS No. 2098007-64-6

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

Cat. No.: B1448940
CAS No.: 2098007-64-6
M. Wt: 150.58 g/mol
InChI Key: IQVABXYGANCAQZ-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride: is a chemical compound with the molecular formula C5H8ClFN2 and a molecular weight of 150.58 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a fluoro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as or .

    Addition of the Nitrile Group: The nitrile group can be added through reactions involving such as or .

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as , , and to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming .

    Reduction: Reduction reactions can convert the nitrile group to an or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as or .

    Reducing Agents: Such as or .

    Nucleophiles: Such as , , or for substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Depending on the oxidizing agent used.

    Amines: From the reduction of the nitrile group.

    Substituted Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Reagent: Employed in various chemical reactions to study reaction mechanisms and pathways.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems.

    Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry:

    Material Science: Used in the synthesis of materials with specific properties.

    Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes , receptors , or proteins , leading to modulation of their activity. The fluoro and nitrile groups can play a crucial role in binding interactions and the overall activity of the compound. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

  • 2-(3-Chloroazetidin-3-yl)acetonitrile hydrochloride
  • 2-(3-Bromoazetidin-3-yl)acetonitrile hydrochloride
  • 2-(3-Iodoazetidin-3-yl)acetonitrile hydrochloride

Comparison:

  • Fluoro Group: The presence of the fluoro group in 2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride can impart unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs.
  • Reactivity: The fluoro compound may exhibit different reactivity patterns in chemical reactions due to the electronegativity of fluorine.
  • Biological Activity: The biological activity of the fluoro compound can differ from its analogs, potentially leading to variations in potency and selectivity in biological assays.

Properties

IUPAC Name

2-(3-fluoroazetidin-3-yl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2.ClH/c6-5(1-2-7)3-8-4-5;/h8H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVABXYGANCAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC#N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
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2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
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2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
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2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
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2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride
Reactant of Route 6
2-(3-Fluoroazetidin-3-yl)acetonitrile hydrochloride

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